molecular formula C9H10O2S B2694016 4-Methoxy-3-(methylsulfanyl)benzaldehyde CAS No. 75889-55-3

4-Methoxy-3-(methylsulfanyl)benzaldehyde

Cat. No. B2694016
CAS RN: 75889-55-3
M. Wt: 182.24
InChI Key: JGKMHMMBGAAACW-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfanyl)benzaldehyde, also known as 3-methoxy-4-(methylsulfanyl)benzaldehyde, is a chemical compound with the CAS Number: 68885-46-1 . It has a molecular weight of 182.24 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(methylsulfanyl)benzaldehyde can be represented by the InChI code: 1S/C9H10O2S/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring substituted with a methoxy group (OCH3), a methylsulfanyl group (CH3S), and a formyl group (CHO).


Physical And Chemical Properties Analysis

4-Methoxy-3-(methylsulfanyl)benzaldehyde has a melting point of 42-47°C .

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

4-Methoxy-3-(methylsulfanyl)benzaldehyde has been utilized in the synthesis of metal complexes, demonstrating significant applications in materials science. For instance, the compound has been involved in reactions with quinolinol to afford substituted styryl-quinolinols, which serve as chelating ligands for preparing aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and solubility in common organic solvents, emitting blue-green light that suggests potential applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Oxidation Reactions and Sulfide Oxidation

The compound's reactivity has been explored in oxidation reactions, distinguishing between single electron transfer mechanisms and direct oxygen atom transfer in oxidation of methoxy substituted benzyl phenyl sulfides. This research provides insights into the chemical behavior of 4-Methoxy-3-(methylsulfanyl)benzaldehyde under various oxidative conditions, which is crucial for designing and understanding catalytic processes and oxidation reactions (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

Studies have also focused on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-Methoxy-3-(methylsulfanyl)benzaldehyde, into corresponding aldehydes. This process, facilitated by titanium dioxide under oxygen atmosphere, highlights the compound's potential in selective photocatalytic oxidation reactions, offering environmentally friendly pathways for synthesizing valuable chemical products (Higashimoto et al., 2009).

Linkers for Solid Phase Organic Synthesis

Furthermore, derivatives of 4-Methoxy-3-(methylsulfanyl)benzaldehyde have been investigated as linkers for solid phase organic synthesis. This application demonstrates the compound's versatility and utility in facilitating the synthesis of complex organic molecules, which is fundamental in drug discovery and development processes (Swayze, 1997).

Crystal Growth for Optoelectronic Applications

In addition, research has been conducted on the growth of vanillin crystals, a closely related compound, for second harmonic generation applications. This suggests that derivatives of 4-Methoxy-3-(methylsulfanyl)benzaldehyde could similarly be explored for their potential in optoelectronic applications, specifically in the ultraviolet and near-infrared wavelength regions, due to their effective conversion efficiency (Singh et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methoxy-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKMHMMBGAAACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(methylsulfanyl)benzaldehyde

CAS RN

75889-55-3
Record name 4-methoxy-3-(methylsulfanyl)benzaldehyde
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